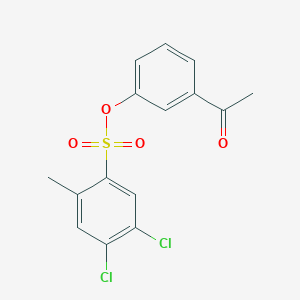![molecular formula C24H24N4OS B2935534 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226436-90-3](/img/no-structure.png)
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives similar to the queried compound have been synthesized and tested for their antiproliferative effects against human cancer cell lines. For instance, derivatives have shown promising activity against multiple cancer cell lines, with some compounds indicating potential as anticancer agents warranting further investigation (Mallesha et al., 2012).
Antimicrobial Activity
Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. New dithiocarbamate derivatives bearing thiazole and benzothiazole rings, which share a core structure with the target compound, have demonstrated significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives have been synthesized and assessed for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds have shown DNA cleavage abilities, suggesting their potential as anticancer agents through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Pharmacological Properties
The synthesis of related compounds has led to the identification of new antiemetic agents among a series of 4-piperazinopyrimidines, demonstrating a broad range of pharmacological properties, including tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).
Anti-Inflammatory and Analgesic Activities
Research has been conducted on ibuprofen analogs incorporating piperazine and related structures, showing potent anti-inflammatory and analgesic activities, which indicates the therapeutic potential of these compounds in managing inflammation and pain (Rajasekaran et al., 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidine ring system followed by the introduction of the piperazine and phenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "3-methylbenzaldehyde", "3-methylphenylpiperazine", "phenylacetic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene by reacting ethyl acetoacetate with thionyl chloride and sodium hydroxide.", "Step 2: Synthesis of 2-(4-methylthiophen-2-yl)acetonitrile by reacting 2-amino-4-methylthiophene with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-(4-methylthiophen-2-yl)acetic acid by hydrolyzing 2-(4-methylthiophen-2-yl)acetonitrile with hydrochloric acid.", "Step 4: Synthesis of 2-(4-methylthiophen-2-yl)acetyl chloride by reacting 2-(4-methylthiophen-2-yl)acetic acid with thionyl chloride.", "Step 5: Synthesis of 2-(4-methylthiophen-2-yl)-4-phenylthieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(4-methylthiophen-2-yl)acetyl chloride with phenylacetic acid and 2-amino-4-methylthiophene in the presence of magnesium sulfate and diethyl ether.", "Step 6: Synthesis of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(4-methylthiophen-2-yl)-4-phenylthieno[3,2-d]pyrimidin-4(3H)-one with 3-methylbenzaldehyde and 3-methylphenylpiperazine in the presence of sodium borohydride, acetic acid, and ethanol." ] } | |
CAS番号 |
1226436-90-3 |
分子式 |
C24H24N4OS |
分子量 |
416.54 |
IUPAC名 |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29) |
InChIキー |
OCPSQZDYNHXNCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)
![5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid](/img/structure/B2935456.png)
![methyl 2-(2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamido)benzoate](/img/structure/B2935457.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2935459.png)
![N-[2-(dimethylamino)ethyl]-1-(prop-2-yn-1-yl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2935460.png)
![(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2935463.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2935464.png)
![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2935465.png)

![4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935470.png)
![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)
